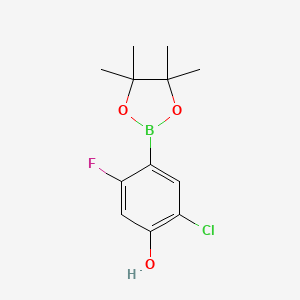

2-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Description

2-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boronic ester derivative featuring a phenolic hydroxyl group, chloro, and fluoro substituents on an aromatic ring. This compound is primarily used as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science . The presence of electron-withdrawing groups (Cl, F) enhances the reactivity of the boronic ester, while the hydroxyl group introduces hydrogen-bonding capabilities, influencing solubility and crystallinity .

Properties

IUPAC Name |

2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BClFO3/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)6-9(7)15/h5-6,16H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEUOOKYCJIPOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves a two-step substitution reaction. The process begins with the reaction of 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with triethylamine in dichloromethane under ice bath conditions. This is followed by the addition of isovaleryl chloride at room temperature, monitored by thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

This reaction involves the coupling of the boronic acid ester with aryl halides or triflates in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., K₃PO₄). The dioxaborolane group facilitates transmetallation, leading to bond formation .

Key Steps :

-

Transmetallation : The boronate ester reacts with the palladium catalyst to form a palladium-boron intermediate.

-

Cross-Coupling : The palladium complex reacts with an aryl halide, forming the coupled product.

Influence of Substituents :

-

The fluorine and chlorine substituents on the phenol ring direct the coupling position and stabilize intermediates, enhancing reactivity .

Reaction Conditions

Typical conditions for Suzuki-Miyaura coupling with this compound include:

Comparison with Similar Compounds

| Compound | Substituents | Key Features |

|---|---|---|

| 2-Chloro-5-fluoro-4-(dioxaborolan-2-yl)phenol | Cl, F | High reactivity in Suzuki coupling |

| 4-Fluoro-2-(dioxaborolan-2-yl)phenol | F | Less electron-withdrawing than Cl/F |

| 5-Chloro-2-(dioxaborolan-2-yl)-3-trifluoromethylphenol | Cl, CF₃ | Enhanced steric hindrance |

| 2-Chloro-4-fluoro-5-(dioxaborolan-2-yl)phenol | Cl, F (meta) | Unique regioselectivity |

Research Findings and Challenges

-

Metabolic Stability : Substituents like Cl and F may influence stability in biological systems, critical for drug development .

-

Regioselectivity : The positions of Cl and F determine coupling efficiency and product distribution .

-

Synthetic Limitations : Deprotection of the pinacol ester requires specific conditions (e.g., H₂O₂), which can affect scalability .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C12H15BClF O3

- Molecular Weight : 272.51 g/mol

- CAS Number : 2121513-66-2

- IUPAC Name : 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

The structural characteristics of this compound allow it to participate in various chemical reactions that are beneficial for drug development and material synthesis.

Anticancer Research

Recent studies have explored the use of this compound as a potential anticancer agent. The incorporation of the dioxaborolane moiety enhances the compound's ability to form stable complexes with biological targets. For instance:

- Case Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action was attributed to the inhibition of key enzymes involved in cancer cell proliferation .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays.

- Data Table: Antimicrobial Activity

This data indicates that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains of bacteria and fungi.

Synthesis of Functional Materials

The unique boron-containing structure allows for the synthesis of functional materials with tailored properties.

- Case Study : Researchers have utilized this compound in the preparation of boron-containing polymers that exhibit enhanced thermal stability and mechanical strength. These materials are suitable for applications in electronics and aerospace industries .

Photonic Applications

The optical properties of this compound have been investigated for use in photonic devices.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through a palladium-catalyzed transmetalation process, followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Reactivity

Table 1: Structural and Functional Group Comparisons

Key Findings:

- Electron-Withdrawing Effects: The target compound’s dual Cl/F substituents enhance electrophilicity at the boron center, facilitating faster cross-coupling compared to mono-halogenated analogs like 5-Chloro-2-(dioxaborolan-2-yl)phenol .

- Hydrogen Bonding: The phenolic –OH group distinguishes the target from methoxy or hydroxymethyl derivatives (e.g., ), enabling stronger intermolecular interactions and influencing crystallization behavior .

Key Findings:

- Pinacol Esterification : A common method for boronic ester synthesis (e.g., ), though yields vary with substituent steric/electronic effects.

- Palladium Catalysis : The target compound’s application in cross-coupling aligns with methods in , where aryl boronic esters react with halides under Pd catalysis .

Physical and Spectroscopic Properties

Table 3: Comparative Physical Data

Key Findings:

- Melting Points: Phenolic boronic esters (e.g., ) generally exhibit higher melting points than non-hydroxylated analogs due to hydrogen bonding .

- ¹¹B-NMR : All dioxaborolane derivatives show characteristic peaks near δ 30–31, confirming boron coordination .

Biological Activity

2-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a synthetic compound with potential applications in medicinal chemistry. Its unique structure includes a dioxaborolane moiety, which can influence its biological activity. This article reviews the biological activity of this compound based on available literature and research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H15BClF O3

- CAS Number : 2121513-66-2

- Molecular Weight : 272.51 g/mol

- Purity : 95%

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound is primarily noted for its potential anti-cancer properties and its role in inhibiting specific cellular pathways.

The compound's mechanism of action involves:

- Inhibition of Enzymatic Activity : It has been shown to inhibit matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are involved in cancer metastasis and tissue remodeling.

- Cell Proliferation Inhibition : Studies report that it exhibits significant inhibitory effects on cell proliferation in various cancer cell lines.

Case Study 1: Anticancer Activity

In a study evaluating the compound's anticancer properties:

- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer) and MCF10A (non-cancerous).

- Findings : The compound displayed an IC50 value of against MDA-MB-231 cells while showing significantly less effect on MCF10A cells (19-fold difference), suggesting a selective action towards cancerous cells .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 | 0.126 | High |

| MCF10A | >2.0 | Low |

Case Study 2: In Vivo Toxicity Assessment

A toxicity study conducted on healthy mice indicated:

- Administration : Oral doses up to .

- Results : No acute toxicity was observed at this concentration level .

Pharmacokinetics

The pharmacokinetic profile of the compound suggests:

- Absorption : High gastrointestinal absorption.

- Bioavailability : Favorable bioavailability with sufficient plasma stability.

Q & A

Q. Q1: What are the primary synthetic routes for preparing 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol?

Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling or Miyaura borylation reactions. A common approach involves halogenation of a phenolic precursor followed by boronic ester formation. For example:

Halogenation : Introduce chlorine and fluorine substituents via directed ortho-metalation (DoM) or electrophilic aromatic substitution (EAS) .

Boronation : React with bis(pinacolato)diboron (B₂Pin₂) using a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80°C .

Q. Q2: How is the compound characterized to confirm its structure and purity?

Answer: Use a combination of:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions and boronic ester integrity. <sup>19</sup>F NMR confirms fluorine substitution .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]<sup>+</sup> = 297.1 g/mol) .

- HPLC : Assess purity (>95% for research-grade material) .

Advanced Research Questions

Q. Q3: How can researchers optimize Suzuki-Miyaura coupling reactions using this boronic ester to improve yields?

Answer: Optimization strategies include:

Q. Example Optimization Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF/H₂O | 80 | 72 |

| XPhos Pd G3 | Dioxane | 100 | 85 |

Q. Q4: What stability challenges arise during storage, and how can they be mitigated?

Answer: The boronic ester is prone to hydrolysis under humid conditions. Mitigation methods:

- Storage : Argon atmosphere, –20°C in amber vials .

- Stabilizers : Add 1% w/w molecular sieves (3Å) to absorb moisture .

- Quality Monitoring : Regular NMR checks for B-O bond integrity (δ ~1.3 ppm for pinacol methyl groups) .

Data Contradictions and Resolution

Q. Q5: Conflicting reports exist on the compound’s solubility. How should researchers reconcile this?

Answer: Solubility varies by solvent polarity:

Q. Q6: Discrepancies in reported biological activity: How to design assays for validation?

Answer:

- Target Selection : Prioritize kinases or GPCRs where boronic esters act as enzyme inhibitors .

- Dose-Response : Test 0.1–100 µM in triplicate using cell viability (MTT) or fluorescence-based assays .

- Controls : Include bortezomib (proteasome inhibitor) as a boronic acid-positive control .

Methodological Guidance

Q. Q7: What analytical techniques are critical for detecting decomposition byproducts?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.